1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of ethanamine, featuring a cyclopropyl group and a 3-methylphenyl group attached to the ethanamine backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopropyl-2-(3-methylphenyl)ethanone with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve the use of transaminase-mediated chiral selective synthesis, which allows for the production of enantiomerically pure compounds. This method utilizes transaminase enzymes to catalyze the transfer of an amino group to the ketone precursor, resulting in the formation of the desired amine .
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction yields.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(3-methylphenyl)ethanone: This compound is the ketone analog and can be synthesized through the oxidation of the amine.
1-Cyclopropyl-2-(3-methylphenyl)ethanol: This is the alcohol analog, formed through the reduction of the amine.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H17N |
---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11/h2-4,7,11-12H,5-6,8,13H2,1H3 |
InChI-Schlüssel |
UUOFPYZAPDEVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.